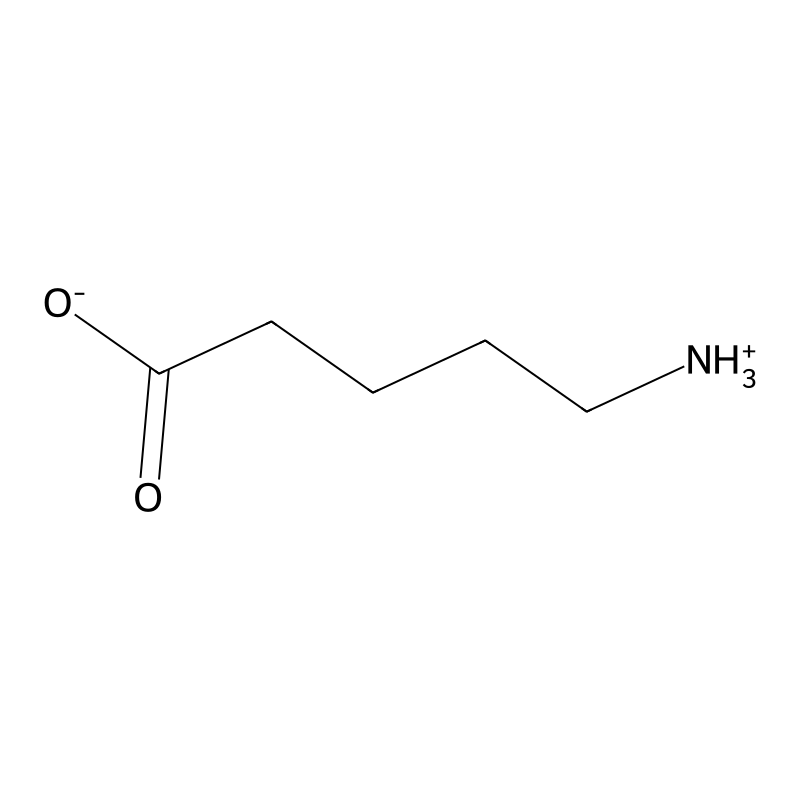

5-Aminovaleric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potential Role in Metabolic Dysfunction:

- Recent studies suggest a link between 5-aminovaleric acid betaine (5-AVAB), a derivative of 5-AVA, and metabolic issues. Research in mice fed a high-fat diet indicates that 5-AVAB contributes to obesity and fatty liver disease .

- Further investigations in humans revealed associations between elevated 5-AVAB levels and increased risk of obesity, insulin resistance, and fatty liver .

Gut Microbiome and Cardiovascular Health:

- Research suggests a connection between gut microbiota, 5-AVA derivatives, and heart health. Studies have shown that N,N,N-trimethyl-5-aminovaleric acid (TMAVA), produced by gut bacteria from dietary sources, is associated with an increased risk of heart failure and death .

- Mechanistic investigations suggest that TMAVA disrupts fatty acid metabolism in the heart, potentially leading to cardiac dysfunction .

5-Aminovaleric acid, also known as 5-aminopentanoic acid, is an organic compound with the chemical formula and a molecular weight of approximately 117.15 g/mol. It belongs to the class of delta amino acids, characterized by having both an amino group and a carboxylic acid group at the fifth carbon atom. This compound is a degradation product of lysine and cadaverine, formed through a series of metabolic reactions in various organisms, including bacteria and humans .

- Specific information on the toxicity and hazards of 5-AVA is not readily available. However, as an amino acid, it's likely not acutely toxic.

- Standard laboratory safety practices should be followed when handling any unknown compound.

Uniqueness of 5-Aminovaleric Acid

While all these compounds are related through metabolic pathways, 5-aminovaleric acid is unique due to its specific role as a product of lysine degradation and its biological activities, particularly its function as an antifibrinolytic agent and substrate for specific enzymes involved in amino acid metabolism .

5-Aminovaleric acid exhibits various biological activities. It is recognized as a weak inhibitor of blood clotting pathways, functioning as an antifibrinolytic agent . Additionally, it serves as an in vivo substrate for the enzyme 4-aminobutyrate:2-oxoglutarate aminotransferase, indicating its involvement in neurotransmitter metabolism . Elevated levels of this compound in biological fluids can suggest bacterial overgrowth or tissue necrosis, underscoring its potential as a biomarker in clinical settings .

Synthesis of 5-aminovaleric acid can occur through both natural and synthetic routes:

- Natural Synthesis:

- From Lysine: The compound is produced endogenously from lysine metabolism, primarily through bacterial action or during protein catabolism.

- Bacterial Fermentation: Certain bacteria can synthesize it from lysine via enzymatic pathways.

- Chemical Synthesis:

- Laboratory synthesis may involve the reaction of pentanoic acid derivatives with ammonia or amines under controlled conditions to yield 5-aminovaleric acid.

5-Aminovaleric acid has several applications across different fields:

- Pharmaceuticals: Its properties as an antifibrinolytic agent make it useful in developing treatments for conditions involving excessive bleeding.

- Biotechnology: It serves as a substrate in biochemical assays for studying metabolic pathways involving amino acids.

- Research: It is utilized in various studies related to microbial metabolism and amino acid degradation.

Interaction studies involving 5-aminovaleric acid often focus on its role in biochemical pathways and its interactions with enzymes. For instance, it has been shown to interact with aminotransferases that facilitate its conversion to other metabolites . Additionally, its inhibitory effects on blood coagulation pathways have been explored to understand its potential therapeutic uses.

Several compounds share structural similarities with 5-aminovaleric acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Features | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Lysine | Essential amino acid; precursor to cadaverine | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Cadaverine | Diamine produced during protein hydrolysis; foul-smelling | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Piperidine | Heterocyclic amine; involved in various

Molecular Formula and Structural Characteristics5-Aminovaleric acid possesses the molecular formula C₅H₁₁NO₂ with a molecular weight of 117.1463 atomic mass units [6] [28]. The compound exhibits a systematic International Union of Pure and Applied Chemistry name of 5-aminopentanoic acid and carries the Chemical Abstracts Service registry number 660-88-8 [2] [6]. The International Chemical Identifier key for this compound is JJMDCOVWQOJGCB-UHFFFAOYSA-N, providing unique identification within chemical databases [2] [6]. The structural architecture consists of a five-carbon aliphatic chain terminating in both carboxylic acid and amino functional groups [7]. The simplified molecular input line entry system representation is NCCCCC(O)=O, illustrating the linear arrangement of carbon atoms with the amino group at one terminus and carboxyl group at the opposite end [26] [28]. The compound exists as a delta amino acid derivative, characterized by the presence of both carboxylic acid and amino groups with the amino functionality positioned at the C5 carbon atom [5] [7].

Spectroscopic ProfilesNuclear Magnetic Resonance SignaturesComprehensive nuclear magnetic resonance spectroscopic analysis of 5-aminovaleric acid has been conducted under standardized conditions using deuterium oxide as solvent at physiological conditions [9] [12]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that enable structural elucidation and compound identification [12] [13]. The proton nuclear magnetic resonance spectrum obtained at 500 megahertz demonstrates distinct resonance signals corresponding to the methylene protons of the pentyl chain [9] [12]. Experimental conditions maintained at 298 Kelvin temperature and physiological buffer conditions of 7.4 ensure optimal spectral resolution and chemical shift reproducibility [9] [12]. The spectrum exhibits well-resolved multipicity patterns characteristic of aliphatic amino acids, with chemical shifts referenced to 4,4-dimethyl-4-silapentane-1-sulfonic acid as internal standard [12]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing five distinct carbon resonances corresponding to the pentyl backbone and carboxyl carbon [9] [35]. The carbon spectrum obtained under identical experimental conditions demonstrates characteristic chemical shift values for aliphatic carbon atoms and carbonyl carbon functionality [9] [35]. Two-dimensional nuclear magnetic resonance experiments including homonuclear total correlation spectroscopy and heteronuclear single quantum coherence provide detailed connectivity information between proton and carbon nuclei [9] [35]. Mass Spectrometric Fragmentation PatternsMass spectrometric analysis of 5-aminovaleric acid reveals characteristic fragmentation patterns that facilitate structural identification and quantitative analysis [11] [14]. The molecular ion peak appears at mass-to-charge ratio 117, corresponding to the intact molecular weight of the compound [10] [11]. Electron ionization mass spectrometry demonstrates predominant fragmentation pathways involving loss of functional groups and carbon chain cleavage [10] [11]. Primary fragmentation products include ions at mass-to-charge ratios of 30, 28, 45, and 56, representing characteristic amino acid fragmentation patterns [11]. The base peak typically appears at mass-to-charge ratio 30, indicating preferential formation of this fragment ion under standard ionization conditions [11]. Additional significant fragment ions at mass-to-charge ratios 42, 82, 86, and 100 provide confirmatory evidence for structural assignment [11]. Liquid chromatography-mass spectrometry analysis reveals molecular ion peaks at mass-to-charge ratio 116 and 98, corresponding to protonated molecular ion and characteristic fragmentation products respectively [11]. Tandem mass spectrometry experiments demonstrate specific fragmentation pathways with collision-induced dissociation producing fragment ions at mass-to-charge ratios 101.0591, 55.0534, and 83.0483 [11].

Infrared Spectral AnalysisInfrared spectroscopic examination of 5-aminovaleric acid provides detailed information regarding functional group characteristics and molecular vibrations [11] [15]. The infrared spectrum exhibits characteristic absorption bands corresponding to amino, carboxyl, and aliphatic carbon-hydrogen stretching and bending vibrations [11] [15]. These spectral features enable unambiguous identification of the compound and confirmation of structural integrity [11] [15]. The spectrum demonstrates strong absorption bands in the carboxylic acid region, indicating the presence of carbonyl and hydroxyl functionalities [11] [15]. Amino group stretching vibrations appear as characteristic peaks in the nitrogen-hydrogen stretching region, confirming the presence of primary amino functionality [11] [15]. Aliphatic carbon-hydrogen stretching and bending vibrations provide information regarding the pentyl carbon chain structure [11] [15]. Thermodynamic PropertiesEnthalpy of Formation and CombustionThermodynamic characterization of 5-aminovaleric acid has been extensively studied through precision combustion calorimetry and related thermochemical measurements [6] [17] [23]. The standard enthalpy of formation for the solid state has been determined as -604.17 ± 0.42 kilojoules per mole through combustion calorimetric analysis [6] [28]. Gas phase enthalpy of formation measurements yield a value of -460.2 ± 3.0 kilojoules per mole, providing comprehensive thermodynamic data for both condensed and gaseous phases [6] [28]. Combustion enthalpy measurements demonstrate consistent values of -2935.49 ± 0.42 kilojoules per mole for the solid state compound [6] [28]. Independent experimental determinations by multiple research groups confirm the reliability of these thermodynamic parameters, with reported values of -2935.5 ± 0.84 kilojoules per mole showing excellent agreement [6] [28]. These measurements were conducted under standard thermodynamic conditions of 298.15 Kelvin temperature and one atmosphere pressure [6] [28]. The heat capacity of solid 5-aminovaleric acid at constant pressure has been measured as 163.7 joules per mole per Kelvin at 298 Kelvin [6] [28]. This thermodynamic property provides essential information for calculating temperature-dependent enthalpy and entropy changes in chemical processes involving this compound [6] [28].

Phase Transition BehaviorPhase transition characteristics of 5-aminovaleric acid have been systematically investigated through differential scanning calorimetry and thermogravimetric analysis [3] [22] [31]. The compound exhibits a melting point range of 158-161 degrees Celsius under standard atmospheric conditions [3] [31]. This phase transition temperature represents the solid-liquid equilibrium point where crystalline structure transforms to liquid phase [3] [31]. Sublimation enthalpy measurements reveal values of 144.0 ± 3.0 kilojoules per mole at 289 Kelvin and 141.8 ± 0.5 kilojoules per mole at 389 Kelvin [6] [17] [28]. These temperature-dependent sublimation enthalpies indicate the energy required for direct solid-to-vapor phase transitions at different temperatures [6] [17] [28]. The sublimation process represents a significant endothermic transition requiring substantial energy input for completion [6] [17] [28]. Thermal analysis studies indicate no phase transitions occur in the temperature range from 180 to 440 Kelvin other than the primary melting process [22]. This thermal stability range demonstrates the compound maintains its crystalline structure across a broad temperature interval before undergoing phase transition [22]. The absence of polymorphic transitions simplifies thermal processing and storage considerations for this amino acid derivative [22].

Solubility and Partition CoefficientsSolubility characteristics of 5-aminovaleric acid demonstrate moderate aqueous solubility with limited organic solvent compatibility [3] [17] [26]. The compound exhibits slight solubility in water, chloroform, and methanol under standard conditions [3]. Aqueous solubility testing reveals clear to light yellow solutions when dissolved at five percent concentration in water [26]. The octanol-water partition coefficient has been calculated as 0.200 using established prediction methodologies [17] [23]. This partition coefficient value indicates moderate hydrophilic character with limited lipophilic properties [17] [23]. The relatively low partition coefficient suggests preferential distribution toward aqueous phases in biphasic systems [17] [23]. Acid dissociation constant measurements reveal a pKa value of 4.27 at 25 degrees Celsius, indicating weak acid behavior under physiological conditions [3]. This dissociation constant governs the ionization equilibrium between protonated and deprotonated forms across different solution conditions [3]. The pKa value positions 5-aminovaleric acid as a moderately weak acid with significant ionization occurring at physiological buffer conditions [3].

Dakin-West Reaction DerivativesThe Dakin-West reaction represents a classical approach for synthesizing 5-aminovaleric acid from amino acid precursors through chemical transformation. This reaction converts an α-amino acid directly to the corresponding α-acetamidoalkyl methyl ketone via an oxazolone intermediate [1] [2]. The mechanism begins with the formation of a mixed anhydride from the amino acid, followed by cyclization to form an oxazolone intermediate. Deprotonation by a base results in a resonance-stabilized 1,3-oxazol-5-olate, which can undergo both oxygen and carbon acylation pathways [1]. For 5-aminovaleric acid synthesis, the Dakin-West reaction has been adapted using specific reagents and conditions. The reaction typically employs acetic anhydride and pyridine as the base, though the addition of 4-dimethylaminopyridine as a catalyst allows the reaction to proceed at room temperature rather than under reflux conditions [2]. A Chinese patent describes a specific preparation method for 5-aminovaleric acid hydrochloride using a modified Dakin-West approach, involving benzoylglycine, hydrochloric acid, and 4-dimethylaminopyridine under controlled conditions [3]. The reaction conditions must be carefully optimized to achieve satisfactory yields. Temperature control is critical, as excessive heat can lead to decomposition of the desired product. The use of an organic base such as pyridine serves dual functions as both solvent and catalyst, facilitating the formation of the key oxazolone intermediate [4]. The reaction mechanism involves nucleophilic acyl substitution, where both the nitrogen atom and carboxylic acid group undergo acylation, followed by intramolecular cyclization and subsequent carbon dioxide elimination [4]. Catalytic Amination StrategiesCatalytic amination approaches for 5-aminovaleric acid synthesis involve direct amination of valeric acid derivatives or related C5 compounds. These methods typically employ transition metal catalysts to facilitate carbon-nitrogen bond formation. The selectivity and efficiency of these reactions depend heavily on the choice of catalyst, reaction conditions, and substrate structure. Metal-catalyzed amination reactions often utilize palladium, copper, or rhodium complexes as catalysts. The reaction mechanism generally involves oxidative addition of the substrate to the metal center, followed by coordination of the nitrogen nucleophile and subsequent reductive elimination to form the carbon-nitrogen bond. Temperature, pressure, and ligand selection significantly influence reaction outcomes. Industrial applications of catalytic amination for 5-aminovaleric acid production face challenges related to catalyst cost, selectivity, and reaction scale-up. The development of more efficient and environmentally benign catalytic systems remains an active area of research, with particular focus on heterogeneous catalysts that can be easily separated and recycled. Enzymatic and Biocatalytic ProductionLysine Monooxygenase-Mediated PathwaysLysine monooxygenase-mediated pathways represent the most extensively studied enzymatic approach for 5-aminovaleric acid production. The primary pathway involves two key enzymes: lysine 2-monooxygenase (DavB) and δ-aminovaleramidase (DavA), which sequentially convert L-lysine to 5-aminovaleric acid through a 5-aminovaleramide intermediate [5] [6] [7]. DavB catalyzes the oxidative deamination of L-lysine to produce 5-aminovaleramide, with the reaction requiring flavin adenine dinucleotide as a cofactor and molecular oxygen as an electron acceptor [6]. The enzyme exhibits optimal activity at specific temperature and pH conditions, typically around 37°C and pH 8.0 [7]. DavA subsequently hydrolyzes the amide bond of 5-aminovaleramide to yield 5-aminovaleric acid and ammonia [7]. Enzymatic production using purified DavB and DavA has achieved remarkable results. Under optimized conditions, 20.8 grams per liter of 5-aminovaleric acid was produced from 30 grams per liter of L-lysine in 12 hours, achieving a molar yield of 0.87 mol/mol [5] [6] [7]. This two-enzyme coupled system presents significant advantages over whole-cell approaches, including simplified product separation and reduced metabolic burden. An alternative pathway utilizes L-lysine α-oxidase (RaiP) from Scomber japonicus, which catalyzes the deamination of L-lysine to form 2-keto-6-aminocaproate as an intermediate [8] [9]. This approach has been combined with α-ketoacid decarboxylase (KivD) from Lactococcus lactis and aldehyde dehydrogenase (PadA) from Escherichia coli to establish an artificial three-enzyme pathway. The engineered system achieved 52.24 grams per liter of 5-aminovaleric acid production with a molar yield of 0.62 mol/mol [8] [9].

Metabolic Engineering in Microbial SystemsMetabolic engineering approaches have successfully established 5-aminovaleric acid production in various microbial hosts, with Escherichia coli and Corynebacterium glutamicum being the most extensively studied platforms [10] [11] [12]. These engineered systems offer advantages of renewable substrate utilization, scalable production, and potential for continuous operation. Recombinant E. coli strains expressing the Pseudomonas putida davBA genes have been developed for whole-cell bioconversion of L-lysine to 5-aminovaleric acid [13] [14]. High-density cultivation strategies have proven particularly effective, with E. coli WL3110 grown to an optical density of 60 achieving 90.59 grams per liter of 5-aminovaleric acid from 120 grams per liter of L-lysine, representing a molar yield of 0.942 mol/mol [13] [14]. Corynebacterium glutamicum offers distinct advantages for 5-aminovaleric acid production due to its natural lysine-producing capability and robust industrial performance characteristics [10] [12]. The KCTC 1857 strain, when transformed with davBA genes, produced 39.93 grams per liter of 5-aminovaleric acid in fed-batch fermentation, representing the highest titer reported for direct glucose-based production [10] [15]. The system demonstrated remarkable versatility by utilizing Miscanthus hydrolysate as a renewable feedstock, achieving 12.51 grams per liter of 5-aminovaleric acid [10] [15]. Advanced metabolic engineering strategies have incorporated multiple genetic modifications to optimize flux distribution and eliminate competing pathways. The deletion of the lysine decarboxylase gene (cadA) prevents conversion of lysine to cadaverine, thereby increasing substrate availability for 5-aminovaleric acid synthesis [8] [16]. Overexpression of catalase (KatE) addresses hydrogen peroxide toxicity generated during lysine oxidation, while lysine permease (LysP) enhancement improves substrate uptake efficiency [8] [9].

Process optimization strategies include pH control, temperature regulation, and fed-batch operation modes. Ethanol pretreatment has emerged as an effective strategy for enhancing whole-cell catalyst performance, improving 5-aminovaleric acid production by up to 189% compared to untreated controls [16]. The optimal ethanol concentration for pretreatment was determined to be 4% (v/v), which increased enzyme expression levels by approximately 30% [16]. Industrial-Scale Manufacturing ChallengesYield Optimization TechniquesIndustrial-scale production of 5-aminovaleric acid faces significant challenges related to yield optimization, with multiple factors influencing overall process efficiency. Substrate utilization efficiency remains a primary concern, as L-lysine represents a substantial cost component in the production process. Economic viability requires maximizing conversion yields while minimizing substrate waste and byproduct formation [16] [12]. Temperature optimization plays a critical role in yield enhancement, with most enzymatic systems exhibiting optimal activity between 35-40°C. Higher temperatures can lead to enzyme denaturation and reduced activity, while lower temperatures result in slower reaction rates and extended processing times [16]. pH control is equally important, with optimal ranges typically between 7.5-8.5 for most lysine monooxygenase systems [16]. Hydrogen peroxide management represents a significant challenge in oxidative bioconversion processes. The accumulation of hydrogen peroxide as a byproduct can inhibit enzyme activity and reduce cell viability in whole-cell systems [8] [16]. Strategic addition of catalase or controlled hydrogen peroxide supplementation has proven effective in maintaining optimal reaction conditions and maximizing yields [8] [16]. Fed-batch operation strategies have demonstrated superior performance compared to batch processes, allowing for substrate feeding rates that match enzymatic conversion capacity [8] [17]. This approach prevents substrate inhibition while maintaining optimal concentrations throughout the production cycle. Advanced feeding strategies include exponential feeding profiles and real-time monitoring of substrate and product concentrations [17].

Substrate concentration optimization requires balancing conversion efficiency with potential inhibitory effects. High lysine concentrations can lead to substrate inhibition, while low concentrations result in suboptimal enzyme utilization [16]. The optimal lysine concentration typically ranges from 60-120 grams per liter, depending on the specific enzymatic system and operational conditions [13] [14]. Purification and Quality Control ProtocolsIndustrial purification of 5-aminovaleric acid presents unique challenges due to its chemical properties and the complex composition of bioconversion broths. The compound exists as a zwitterion at physiological pH, complicating extraction and separation processes. Multiple purification strategies have been developed to address these challenges while maintaining product quality and economic viability [18]. Ion-exchange chromatography represents the most effective purification method for 5-aminovaleric acid, achieving up to 92% recovery when using 1 molar ammonia at pH 9.5 as the elution buffer [18]. The process involves initial loading of the clarified bioconversion broth onto cation-exchange resins, followed by washing steps to remove impurities, and final elution under controlled pH conditions [18]. Downstream processing protocols typically include multiple sequential steps to achieve pharmaceutical-grade purity. Activated carbon treatment effectively removes colored impurities and residual proteins, while maintaining product integrity [18]. The decolorization step is particularly important for applications requiring high visual quality standards [18]. Organic solvent extraction methods have been evaluated for 5-aminovaleric acid isolation, with various solvents including diethyl ether, methanol, ethanol, and acetone showing different extraction efficiencies [18]. These methods are particularly useful for forming crystalline precipitates that facilitate subsequent purification steps [18]. High-performance liquid chromatography serves as both an analytical tool and preparative separation method for 5-aminovaleric acid [19]. Reverse-phase chromatography using acetonitrile-water mobile phases with phosphoric acid modification provides excellent separation characteristics [19]. For mass spectrometry applications, formic acid replacement of phosphoric acid ensures compatibility with ionization techniques [19]. Quality control protocols must address multiple parameters including chemical purity, microbial contamination, and residual solvent content. Analytical methods include nuclear magnetic resonance spectroscopy for structural confirmation, gas chromatography-mass spectrometry for impurity profiling, and microbiological testing for sterility verification [20].

Macroporous adsorption resins, particularly AK-1 type resins, have demonstrated exceptional performance for 5-aminovaleric acid purification, achieving 99.3% purity from bioconversion liquids [9]. These resins offer advantages of high capacity, excellent selectivity, and ease of regeneration, making them suitable for large-scale industrial applications [9]. Physical Description Solid

XLogP3 -2.6

Hydrogen Bond Acceptor Count 3

Hydrogen Bond Donor Count 2

Exact Mass 117.078978594 g/mol

Monoisotopic Mass 117.078978594 g/mol

Heavy Atom Count 8

LogP -2.63 (LogP)

-2.63 Melting Point

157.5 °C

UNII

BUW4BFJ6SC

Related CAS

627-95-2 (hydrochloride)

Other CAS

660-88-8

Wikipedia

5-aminopentanoic acid zwitterion

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

Dates

Last modified: 08-15-2023

Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|